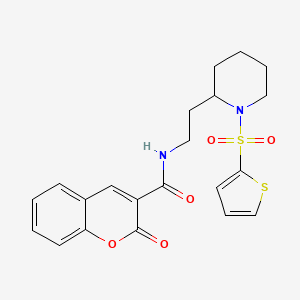

![molecular formula C11H10N4O2S B2527741 4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one CAS No. 1235282-43-5](/img/structure/B2527741.png)

4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

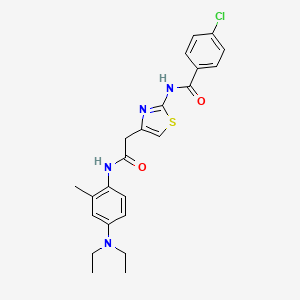

Descripción

Synthesis Analysis

The synthesis of related compounds involves introducing an electron-deficient monomer into a 2D framework . This process results in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The synthetic strategy does not use transition-metals, is operationally simple and scalable, and gives high yields .Molecular Structure Analysis

The molecular structure of this compound is complex. It involves an electron-deficient monomer being well dispersed in a 2D framework . This results in a higher fluorescence quantum yield compared to the aggregated monomer .Chemical Reactions Analysis

The compound exhibits high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This is achieved through the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the F-CTF-3 nanosheet and PAAs .Physical And Chemical Properties Analysis

The F-CTF-3 nanosheet, which contains the compound, exhibits high stability, high porosity, and high fluorescence performance . It has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Aplicaciones Científicas De Investigación

- BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for use in photovoltaics. The BTZ motif acts as a strongly electron-accepting moiety, enhancing charge separation and transport within solar cells .

- Researchers have synthesized a library of D–A compounds based on BTZ, systematically modifying their optoelectronic and photophysical properties. These compounds show promise as potential components in organic solar cells .

- BTZ has gained attention as a fluorescent sensor. It can be used to detect lipid droplets, mitochondria, and plasma membranes in biological systems .

- Small-molecule probes based on BTZ have been explored for targeted imaging of specific receptors, such as the gastrin-releasing peptide receptor (GRPR) in prostate cancer .

- While BTZ-containing metal–organic frameworks (MOFs) and covalent organic frameworks (COFs) have been investigated for photocatalytic applications, BTZ itself remains underexplored in this context .

- Photoredox catalysis, which utilizes light as a “traceless” reagent, is an emerging field. BTZ-based organophotocatalysts could offer sustainable alternatives to precious metal-based catalysts .

- Incorporating BTZ into polymer structures can enhance their properties. For instance, a minimal BTZ-based electron acceptor improved the performance of ternary polymer solar cells by enhancing light-harvesting and charge transport .

- Given the rise of green chemistry, BTZ-based photocatalysts could find applications in environmental remediation. Their ability to harness visible light for chemical transformations aligns with sustainability goals .

- Researchers should explore BTZ derivatives for catalytic reactions beyond the Minisci-type decarboxylative alkylation mentioned in the study .

Photovoltaics and Organic Solar Cells

Fluorescent Sensors and Bioimaging Probes

Photocatalysis and Sustainable Chemistry

Materials Science and Polymer Design

Environmental Remediation and Catalysis

Mecanismo De Acción

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It is known that benzo[c][1,2,5]thiadiazole-based compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .

Biochemical Pathways

Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications .

Result of Action

Benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors .

Action Environment

It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

Direcciones Futuras

The compound has potential applications in drug development, materials science, and organic synthesis. Future research could explore these areas further. Additionally, the compound’s high sensitivity and selectivity for PAA detection suggest potential applications in environmental monitoring and pollutant detection .

Propiedades

IUPAC Name |

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-10-6-15(4-3-12-10)11(17)7-1-2-8-9(5-7)14-18-13-8/h1-2,5H,3-4,6H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCGMOYAFVGDHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2527679.png)

![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)